

# **Application Notes and Protocols for JNJ-54119936 in Autoimmune Disease Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-54119936 |           |
| Cat. No.:            | B10825128    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-54119936** is a potent and specific chemical probe for the Retinoic Acid-related Orphan Receptor C (RORC), also known as RORyt. RORC is a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are a critical lineage of T cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2] These cytokines play a central role in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, by driving inflammation and tissue damage.[3]

**JNJ-54119936** acts as an inverse agonist of RORC, effectively repressing its transcriptional activity. This mechanism of action leads to the inhibition of Th17 cell development and a subsequent reduction in the production of pathogenic cytokines. Consequently, **JNJ-54119936** is a valuable tool for studying the role of the RORC/Th17/IL-17 axis in various autoimmune disease models and for the preclinical evaluation of potential therapeutic agents targeting this pathway.

## **Mechanism of Action: RORC Signaling Pathway**

The diagram below illustrates the signaling pathway targeted by **JNJ-54119936**. In response to cytokines such as IL-6 and TGF-β, naive T cells are driven to differentiate into Th17 cells. This process is dependent on the activation of the transcription factor RORC. Once activated,



RORC promotes the transcription of genes encoding for IL-17A, IL-17F, and IL-22. These cytokines then act on various cell types to mediate inflammation. **JNJ-54119936** inhibits RORC, thereby blocking this entire cascade.



Click to download full resolution via product page

RORC Signaling Pathway Inhibition by JNJ-54119936

## **Quantitative Data**

The following tables summarize the in vitro and in vivo activity of **JNJ-54119936** and related RORC inhibitors.

Table 1: In Vitro Potency of **JNJ-54119936**[1]



| Assay                      | Target | IC50 (nM) | Percent Inhibition |
|----------------------------|--------|-----------|--------------------|
| One-hybrid LBD<br>Assay    | RORC   | 30        | 100% at 6 μM       |
| Human Whole Blood<br>Assay | RORC   | 332       | 82% at 10 μM       |

Table 2: In Vivo Efficacy of a JNJ RORC Inhibitor in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Note: Data from a study with a "JNJ" compound in an EAE model, presumed to be highly relevant to **JNJ-54119936**.

| Treatment Group | Dose    | Route | Mean Clinical<br>Score (Peak) |
|-----------------|---------|-------|-------------------------------|
| EAE + Vehicle   | -       | p.o.  | ~3.5                          |
| EAE + JNJ       | 6 mg/kg | p.o.  | ~2.0*                         |

<sup>\*</sup>p < 0.05 compared to vehicle-treated EAE mice.

## **Experimental Protocols**

Detailed methodologies for key experiments using **JNJ-54119936** in common autoimmune disease models are provided below.

## Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.





Click to download full resolution via product page

#### Experimental Workflow for the CIA Model

#### Materials:

- Male DBA/1J mice (8-10 weeks old)
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- JNJ-54119936
- Vehicle (e.g., 0.5% methylcellulose)

#### Procedure:

- Preparation of Emulsions:
  - Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.
  - For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
  - For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
- Induction of Arthritis:
  - $\circ~$  On Day 0, immunize mice intradermally at the base of the tail with 100  $\mu L$  of the collagen/CFA emulsion.



- On Day 21, administer a booster immunization with 100 μL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
- Treatment with JNJ-54119936:
  - From Day 21 to the end of the study, administer JNJ-54119936 or vehicle daily via oral gavage. A suggested starting dose is 5-10 mg/kg, based on available in vivo data for RORC inhibitors.
- Clinical Assessment:
  - Monitor mice daily or every other day for the onset and severity of arthritis starting from Day 21.
  - Score each paw on a scale of 0-4:
    - 0 = No evidence of erythema and swelling.
    - 1 = Erythema and mild swelling confined to the tarsals or ankle joint.
    - 2 = Erythema and mild swelling extending from the ankle to the tarsals.
    - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
    - 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
  - The maximum score per mouse is 16.
- Endpoint Analysis:
  - At the termination of the study (e.g., Day 42), collect blood for serum cytokine (e.g., IL-17A) and anti-collagen antibody analysis.
  - Harvest paws for histological assessment of inflammation, pannus formation, and bone/cartilage destruction.

# Experimental Autoimmune Encephalomyelitis (EAE) in Mice



EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system.



Click to download full resolution via product page

Experimental Workflow for the EAE Model

#### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- JNJ-54119936
- Vehicle

#### Procedure:

- Preparation of Emulsion:
  - Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
  - Emulsify the MOG35-55 solution with an equal volume of CFA.
- Induction of EAE:



- $\circ~$  On Day 0, immunize mice subcutaneously at two sites on the flank with 100  $\mu L$  of the MOG35-55/CFA emulsion per site.
- On Day 0 and Day 2, administer Pertussis Toxin (e.g., 200 ng) intraperitoneally.
- Treatment with JNJ-54119936:
  - For a prophylactic treatment regimen, begin daily administration of JNJ-54119936 (e.g., 6 mg/kg, p.o.) or vehicle on Day 0.
  - For a therapeutic regimen, begin treatment upon the onset of clinical signs (e.g., a score of 1 or 2).
- Clinical Assessment:
  - Monitor mice daily for clinical signs of EAE starting from Day 7.
  - Score mice on a scale of 0-5:
    - 0 = No clinical signs.
    - 1 = Limp tail.
    - 2 = Hind limb weakness or paresis.
    - 3 = Complete hind limb paralysis.
    - 4 = Hind limb paralysis and forelimb weakness.
    - 5 = Moribund or dead.
- Endpoint Analysis:
  - At the termination of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
  - Isolate splenocytes for ex vivo restimulation with MOG35-55 to measure cytokine production (e.g., IL-17A, IFN-γ) by ELISA or flow cytometry.



# Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This model rapidly induces a skin phenotype that mimics human psoriasis, driven by the IL-23/IL-17 axis.



Click to download full resolution via product page

Experimental Workflow for the Imiquimod-Induced Psoriasis Model

#### Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Imiquimod cream (5%)
- JNJ-54119936
- Vehicle

#### Procedure:

- Induction of Psoriasis-like Dermatitis:
  - Shave the dorsal skin of the mice.
  - Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 6 consecutive days.
- Treatment with JNJ-54119936:



- Administer JNJ-54119936 or vehicle daily, either systemically (e.g., oral gavage) or topically, concurrently with the imiquimod application.
- Clinical Assessment:
  - Score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI). Evaluate erythema, scaling, and thickness of the back skin independently on a scale of 0-4:
    - 0 = None
    - 1 = Slight
    - 2 = Moderate
    - 3 = Marked
    - 4 = Very marked
  - The cumulative score ranges from 0 to 12.
  - Ear thickness can also be measured daily as an indicator of inflammation.
- Endpoint Analysis:
  - At the end of the treatment period (e.g., Day 7), euthanize the mice.
  - Collect the treated skin for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
  - Isolate RNA from the skin to quantify the expression of pro-inflammatory cytokines (e.g., II17a, II22, II23a) by qRT-PCR.
  - Measure spleen weight as an indicator of systemic inflammation.

## Conclusion

**JNJ-54119936** is a critical research tool for investigating the role of the RORC/Th17 pathway in autoimmune and inflammatory diseases. The protocols outlined above provide a framework for



utilizing this compound in robust and reproducible preclinical models. By inhibiting RORC, **JNJ-54119936** allows for the detailed study of the downstream consequences of Th17 pathway blockade, aiding in the validation of this pathway as a therapeutic target and the development of novel treatments for autoimmune disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-54119936 in Autoimmune Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825128#jnj-54119936-for-studying-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com